REACTION_CXSMILES
|
[N:1]1[N:2]([C:6]2[CH:14]=[CH:13][C:12](C(F)(F)F)=[CH:11][C:7]=2[C:8]([OH:10])=[O:9])[N:3]=[CH:4][CH:5]=1.N1(C2C=CC(C(F)(F)F)=CC=2C(O)=O)C=CN=N1.N1NN=CC=1.[Cl:42]C1C=CC(I)=C(C=1)C(O)=O>>[Cl:42][C:12]1[CH:13]=[CH:14][C:6]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
Intermediate 37b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N=1NN=CC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by column chromatography (silica, 0-3% methanol/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |